1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Description
This compound is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd - catalyzed C-N cross - coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .Molecular Structure Analysis
The compound crystallizes in Space group C2/c . The dioxole rings in both structures similar planar conformations . Intra- and Intermolecular C-H…O and N-H…O hydrogen bonds are responsible for the consolidation of the crystal packing of both molecules .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Antioxidant Activity : A study by Tumosienė et al. (2019) explored the synthesis of derivatives related to the given compound, demonstrating their potent antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. The structures of these compounds were confirmed using X-ray diffraction analysis, highlighting their potential in antioxidant applications Tumosienė et al., 2019.
Antimicrobial and Antioxidant Derivatives : Research by Rani et al. (2014) involved the synthesis of novel derivatives, including the target compound, showing antimicrobial evaluations and characterizations through various spectroscopic techniques. This study indicates the chemical versatility and potential biomedical applications of such compounds Rani et al., 2014.
Biological Activities
Allosteric Antagonist Effects : Wang et al. (2011) discussed the cannabinoid CB1 receptor allosteric antagonist properties of a similar compound, PSNCBAM-1, detailing its effects on neuronal excitability in the cerebellum. This research contributes to understanding the compound's potential in treating CNS diseases Wang et al., 2011.
Anticancer Agents : Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the structure of interest for their antiproliferative activity against various cancer cell lines. This highlights the compound's role in the development of new anticancer agents Feng et al., 2020.
Antifilarial Activity : Ram et al. (1984) synthesized a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating their antifilarial activity, suggesting potential therapeutic applications against filarial infections Ram et al., 1984.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-1-4-15(5-2-13)23-10-12(7-18(23)24)9-21-19(25)22-14-3-6-16-17(8-14)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBHFXCYPYTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea |
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